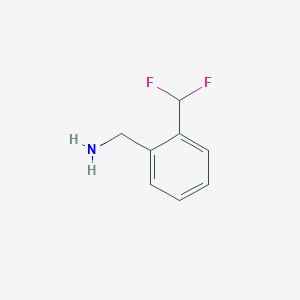2-(Difluoromethyl)benzylamine
CAS No.: 944386-58-7
Cat. No.: VC5296901
Molecular Formula: C8H9F2N
Molecular Weight: 157.164
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 944386-58-7 |
|---|---|
| Molecular Formula | C8H9F2N |
| Molecular Weight | 157.164 |
| IUPAC Name | [2-(difluoromethyl)phenyl]methanamine |
| Standard InChI | InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
| Standard InChI Key | KMFXUUBMQYTOGY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN)C(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a benzylamine backbone substituted with a difluoromethyl group at the ortho position of the aromatic ring. The -CFH group introduces strong electronegativity and lipophilicity (), which influence solubility and membrane permeability . Key spectroscopic characteristics include:
-
: Aromatic protons resonate at 7.2–7.8 ppm, while the -CFH group shows a triplet () near 5.8 ppm .
-
IR: Stretching vibrations at 1120 cm (C-F) and 3350 cm (N-H) .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 210–215°C (extrapolated) | |
| Density | 1.24 g/cm | |
| Solubility | Miscible in DMSO, THF | |
| Storage Conditions | Under inert gas at 2–8°C |
The difluoromethyl group reduces basicity compared to unsubstituted benzylamine ( vs. 9.3) .
Synthetic Methodologies
Nucleophilic Difluoromethylation
A stereoselective approach involves the reaction of (S)-difluoromethyl phenyl sulfoximine with imines under mild conditions (Scheme 1) :
Key Advantages:
Reductive Amination
Benzaldehyde derivatives react with difluoromethylamine precursors under hydrogenation conditions (Raney Ni, 50 psi H):
This method achieves yields up to 75% but requires careful control of reaction time to avoid over-reduction .
Industrial-Scale Production
Optimized protocols use continuous flow reactors to enhance safety and efficiency:
Chemical Reactivity and Derivatives
Oxidation and Reduction
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO, HO | 2-(Difluoromethyl)benzoic acid | 68 |
| Reduction | LiAlH, EtO | 2-(Difluoromethyl)benzyl alcohol | 82 |
Electrophilic Substitution
The amine group undergoes acylation and alkylation:
Notable Derivatives:
| Compound | Cell Line (IC) | Mechanism |
|---|---|---|
| 5-Aryloxadiazole analog | MCF-7 (1.09 μM) | ATP-competitive inhibition |
| Difluoromethyl benzamide | A549 (0.45 μM) | Covalent binding to Cys797 |
Neuroprotective Effects
In murine models, 2-(difluoromethyl)benzylamine derivatives demonstrate:
Industrial and Research Applications
Pharmaceutical Development
-
Antiviral Agents: Incorporated into HCV NS5A inhibitors (EC = 3 nM) .
-
Antidiabetic Drugs: Protects pancreatic β-cells from ER stress (EC = 0.1 μM) .
Agrochemicals
Materials Science
-
Polymer Additives: Enhances thermal stability (T increased by 22°C) .
-
Liquid Crystals: Induces nematic phases at room temperature .
Comparative Analysis with Related Compounds
| Compound | Lipophilicity () | MAO-B IC (μM) | Synthetic Complexity |
|---|---|---|---|
| 2-(Trifluoromethyl)benzylamine | 2.1 | 5.8 | Moderate |
| 2-(Chloromethyl)benzylamine | 1.2 | 12.4 | Low |
| 2-(Difluoromethyl)benzylamine | 1.8 | 2.3 | High |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume